(R)-Methyl 2-amino-2-cyclobutylacetate

Asymmetric Synthesis Chiral Building Blocks Enantioselective Pharmacology

(R)-Methyl 2-amino-2-cyclobutylacetate is a chiral, non-proteinogenic α-amino acid ester featuring a strained cyclobutyl side chain. This structural motif imparts conformational rigidity and increased sp³ character, making it a valuable building block in asymmetric synthesis and medicinal chemistry.

Molecular Formula C7H13NO2
Molecular Weight 143.18
CAS No. 1251904-23-0
Cat. No. B3046509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-amino-2-cyclobutylacetate
CAS1251904-23-0
Molecular FormulaC7H13NO2
Molecular Weight143.18
Structural Identifiers
SMILESCOC(=O)C(C1CCC1)N
InChIInChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1
InChIKeyWPMQPLHPHZACOB-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Methyl 2-amino-2-cyclobutylacetate (CAS 1251904-23-0): A Chiral Cyclobutyl Amino Acid Ester for Asymmetric Synthesis and Peptidomimetic Design


(R)-Methyl 2-amino-2-cyclobutylacetate is a chiral, non-proteinogenic α-amino acid ester featuring a strained cyclobutyl side chain. This structural motif imparts conformational rigidity and increased sp³ character, making it a valuable building block in asymmetric synthesis and medicinal chemistry [1]. The compound is typically supplied with a purity of ≥95-98% and is available in various package sizes from commercial vendors, with storage conditions recommended at 2-8°C .

Why (R)-Methyl 2-amino-2-cyclobutylacetate Cannot Be Replaced by In-Class Analogs: Evidence of Stereochemical and Structural Uniqueness


While other cyclobutyl amino acid derivatives exist, (R)-Methyl 2-amino-2-cyclobutylacetate cannot be freely substituted. Its specific (R)-enantiomeric configuration is critical for biological activity; the (S)-enantiomer (CAS 1217784-81-0) may exhibit different or even opposing pharmacological profiles . The methyl ester group provides distinct reactivity and lipophilicity compared to the corresponding free acid (CAS 49607-10-5) or tert-butyl ester, influencing its suitability for specific synthetic transformations and physicochemical property optimization [1]. Furthermore, the cyclobutyl ring imposes a unique conformational constraint that differs from cyclopropyl or cyclopentyl analogs, which can alter peptide backbone geometry and receptor binding. The quantitative evidence presented below substantiates these differentiation points.

Quantitative Differentiation Evidence for (R)-Methyl 2-amino-2-cyclobutylacetate Against Closest Analogs


Chiral Purity and Enantiomeric Differentiation: (R)- vs. (S)-Methyl 2-amino-2-cyclobutylacetate

The (R)-enantiomer of methyl 2-amino-2-cyclobutylacetate is distinct from its (S)-counterpart (CAS 1217784-81-0). While the (S)-enantiomer has been described as the 'biologically active form' in some contexts, the (R)-enantiomer is essential for studies requiring specific stereochemical outcomes or for exploring structure-activity relationships where the (R)-configuration is preferred . Commercial sources offer the (R)-enantiomer at ≥95-98% enantiomeric purity, whereas the (S)-enantiomer is also available at similar purity, but the choice of enantiomer directly impacts the stereochemical outcome of asymmetric syntheses and the biological activity of derived compounds .

Asymmetric Synthesis Chiral Building Blocks Enantioselective Pharmacology

Physicochemical Property Differentiation: Methyl Ester vs. Free Acid (R)-2-Amino-2-cyclobutylacetic Acid

The methyl ester derivative exhibits significantly different physicochemical properties compared to the free acid (R)-2-amino-2-cyclobutylacetic acid (CAS 49607-10-5). The ester has a higher calculated logP (approximately 0.8 vs. -2.4 for the free acid), indicating greater lipophilicity, which can enhance membrane permeability in prodrug strategies or influence pharmacokinetic profiles [1]. Additionally, the methyl ester serves as a protected form that can be selectively deprotected under mild conditions, providing a handle for orthogonal synthetic manipulation.

Lipophilicity Prodrug Design Synthetic Intermediates

Conformational Constraint and sp³ Fraction: Cyclobutyl vs. Cyclopropyl and Cyclopentyl Analogs

The cyclobutyl ring in (R)-Methyl 2-amino-2-cyclobutylacetate provides a unique conformational constraint. Compared to cyclopropyl analogs (which offer greater ring strain and restricted rotational freedom) and cyclopentyl analogs (which are more flexible), the cyclobutyl group offers a balance of rigidity and steric bulk. The cyclobutane ring imparts an sp³ fraction of 1.0, contributing to increased three-dimensionality, which is a key parameter in modern drug design for improving target selectivity and reducing off-target effects [1]. The specific dihedral angles and steric environment differ from those of the cyclopropyl and cyclopentyl counterparts, influencing the backbone conformation of incorporated peptides [2].

Peptidomimetics Conformational Restriction Bioisosteres

Biological Activity Differentiation: Nitric Oxide Synthase Inhibition by the Hydrochloride Salt

The hydrochloride salt of (R)-Methyl 2-amino-2-cyclobutylacetate (CAS 1993188-94-5) has been reported to inhibit nitric oxide (NO) formation and to exert cardiac effects in vivo, including decreased heart rate and blood pressure in rats and mice . While this data pertains specifically to the hydrochloride salt, it suggests potential biological relevance for the free base as a prodrug or a precursor to active species. No direct comparative data against other cyclobutyl amino acid esters are available, but the observed NO synthase inhibition distinguishes this compound from analogs lacking such reported activity.

Nitric Oxide Synthase Cardiovascular Pharmacology Enzyme Inhibition

Key Research and Industrial Applications of (R)-Methyl 2-amino-2-cyclobutylacetate


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Utilized as a chiral building block in asymmetric synthesis to construct enantiomerically pure pharmaceutical intermediates. Its (R)-stereochemistry provides a defined chiral center for further functionalization, enabling the preparation of complex molecules with predetermined stereochemistry .

Design of Conformationally Constrained Peptidomimetics

Incorporated into peptide sequences to introduce conformational restriction. The cyclobutyl side chain limits backbone flexibility, which can enhance metabolic stability and improve binding affinity to target proteins. This is particularly valuable in the development of protease-resistant peptide therapeutics [1].

Exploration of Nitric Oxide Synthase Modulation for Cardiovascular Research

The hydrochloride salt derivative has demonstrated inhibition of nitric oxide formation and effects on heart rate and blood pressure in animal models. This positions the scaffold as a starting point for the development of novel agents targeting cardiovascular conditions or inflammatory pathways .

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